molecular formula C25H18O3 B11387384 3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11387384
M. Wt: 366.4 g/mol
InChI Key: XMSPGXQZYPRVBC-UHFFFAOYSA-N
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Description

3-(Biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furanochromenone core substituted with a biphenyl group at position 3 and methyl groups at positions 5 and 7. This compound belongs to the psoralen family, which is renowned for its photochemical and biological activities, including antifungal, immunomodulatory, and enzyme inhibitory properties . Its molecular formula is C₃₂H₂₄O₃, with a molar mass of 456.53 g/mol .

Properties

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C25H18O3/c1-15-12-23(26)28-25-16(2)24-21(13-20(15)25)22(14-27-24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,1-2H3

InChI Key

XMSPGXQZYPRVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenones .

Scientific Research Applications

3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The structural and functional nuances of 3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one are best understood through comparisons with related furocoumarins. Below is a detailed analysis:

Structural Features and Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Physical Properties References
This compound 3: Biphenyl; 5,9: Methyl C₃₂H₂₄O₃ 456.53 High lipophilicity (predicted logP > 5)
6-Benzyl-5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one 3: Biphenyl; 5,9: Methyl; 6: Benzyl C₃₂H₂₄O₃ 456.53 Crystalline solid; m.p. data not reported
3-(4-Chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 3: 4-Chlorophenyl; 5,6,9: Methyl, Ethyl C₂₁H₁₇ClO₃ 352.81 Screening compound for kinase inhibition
Amotosalen (S-59) 3: 2-Aminoethoxymethyl; 2,5,9: Methyl C₁₇H₂₀ClNO₄ 337.80 Water-soluble; used in nucleic acid crosslinking
Methoxsalen 9: Methoxy C₁₂H₈O₄ 216.19 m.p. 148–150°C; UV-activated DNA binder

Key Observations :

  • Steric Effects: Bulky substituents at position 3 (e.g., biphenyl vs. 4-chlorophenyl) may influence binding to enzymes or nucleic acids. For example, amotosalen’s aminoethoxy group enables hydrogen bonding with DNA/RNA .

Key Trends :

  • Antifungal Activity : Methyl/ethyl substituents (e.g., compound 4c) correlate with improved antifungal potency compared to unsubstituted psoralens .
  • Enzyme Inhibition: Chlorophenyl or biphenyl groups at position 3 enhance binding to cytochrome P450 enzymes (e.g., CYP3A4) or immunoproteasomes .
  • Mitochondrial Targets : Alkoxy side chains (e.g., Psora-4) confer selectivity for potassium channels, suggesting the target compound’s biphenyl group could be modified for similar applications .

Biological Activity

3-(Biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furochromen system and biphenyl substituent, contributes to its diverse biological activities.

  • Molecular Formula: C25H18O3
  • Molecular Weight: 366.4 g/mol
  • IUPAC Name: 5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one
  • Canonical SMILES: CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions such as oxidation and substitution, which may modify its biological activity.

The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, leading to its observed therapeutic effects. The biphenyl substituent may enhance its binding affinity and specificity towards biological targets.

Biological Activities

Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial and fungal strains.

Anticancer Properties:
There is growing interest in the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antifungal Activity:
The compound has also demonstrated antifungal activity against several strains, including those resistant to conventional antifungal agents. The structure–activity relationship (SAR) studies suggest that modifications in the furochromen framework can enhance antifungal efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntifungalEffective against resistant fungal strains

Detailed Findings

  • Antimicrobial Studies:
    • In vitro tests have shown that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics against certain bacterial strains like E. coli and Staphylococcus aureus .
  • Anticancer Mechanisms:
    • A study indicated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .
  • Fungal Resistance:
    • The compound showed promising results against Candida albicans and other fungi that are typically resistant to azole drugs. This suggests its potential use in developing new antifungal therapies .

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